molecular formula C29H32N4O6S B2700315 4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide CAS No. 451465-27-3

4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide

Cat. No.: B2700315
CAS No.: 451465-27-3
M. Wt: 564.66
InChI Key: RXXPWVMWMIEAPO-UHFFFAOYSA-N
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Description

4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C29H32N4O6S and its molecular weight is 564.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Compounds related to the queried chemical structure have been synthesized through various methods, highlighting their potential for further chemical transformations and applications in drug development. For instance, Shemchuk et al. (2010) describe the hydrolytic opening of the quinazoline ring in derivatives, showcasing the chemical reactivity of such compounds under different conditions (Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K., 2010). Similarly, Aleqsanyan and Hambardzumyan (2021) synthesized novel hetarylquinolines, providing insights into the structural modifications and potential applications of these compounds in pharmaceuticals (Aleqsanyan, I. L., & Hambardzumyan, L., 2021).

Biological Activities and Applications

Several studies have focused on the potential antimicrobial and antitumor properties of quinazoline derivatives. Desai et al. (2007) synthesized new quinazolines and screened them for their antibacterial and antifungal activities, indicating the therapeutic potential of these compounds (Desai, N., Shihora, P. N., & Moradia, D., 2007). Additionally, Al-Suwaidan et al. (2016) designed and synthesized a novel series of quinazolinone derivatives, evaluating their in vitro antitumor activity and demonstrating significant potential for cancer treatment (Al-Suwaidan, I. A., Abdel-Aziz, A., Shawer, T., et al., 2016).

Pharmacological Potential

The pharmacological potential of these compounds is further highlighted by their ability to act as enzyme inhibitors, suggesting their utility in developing therapeutic agents. For example, Dige et al. (2019) synthesized furan-2-carboxamide derivatives and evaluated them as potent tyrosinase inhibitors, showcasing their potential in treating conditions like hyperpigmentation (Dige, N. C., Mahajan, P. G., et al., 2019).

Properties

IUPAC Name

4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O6S/c1-37-24-12-11-20(17-25(24)38-2)13-14-30-27(35)19-40-29-32-23-9-4-3-8-22(23)28(36)33(29)15-5-10-26(34)31-18-21-7-6-16-39-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXPWVMWMIEAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.